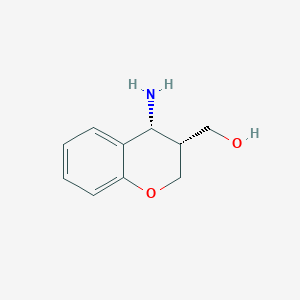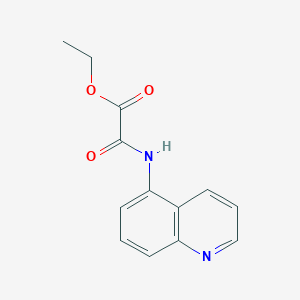
Ethyl oxo(quinolin-5-ylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives are widely used in medicinal chemistry due to their versatile applications . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinoline derivatives often involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of these compounds .Molecular Structure Analysis
Quinoline is a nitrogen-containing bicyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures .Applications De Recherche Scientifique
Antifungal Applications
Ethyl oxo(quinolin-5-ylamino)acetate, as a derivative of quinolone, exhibits promising antifungal properties. Quinolones have been used to target a variety of fungal pathogens, including Candida species and Cryptococcus neoformans . The compound’s mechanism may involve disrupting fungal DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair, leading to the inhibition of fungal growth.
Anti-inflammatory Applications
The anti-inflammatory potential of Ethyl oxo(quinolin-5-ylamino)acetate is significant due to its quinoline structure. Quinoline derivatives are known to modulate inflammatory pathways, potentially by inhibiting cytokine production or suppressing the activity of key enzymes in the inflammatory cascade .
Anti-diabetes Applications
In the realm of diabetes research, Ethyl oxo(quinolin-5-ylamino)acetate could play a role in the development of new therapeutic agents. Quinolines have been studied for their ability to inhibit enzymes like α-glucosidase, which is involved in carbohydrate digestion. By modulating this enzyme’s activity, quinoline derivatives could help manage blood glucose levels in diabetic patients .
Anti-Alzheimer’s Applications
The compound’s potential in Alzheimer’s disease research lies in its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By preventing this breakdown, Ethyl oxo(quinolin-5-ylamino)acetate could help maintain higher levels of acetylcholine in the brain, which is beneficial for Alzheimer’s patients as it could improve cognitive function .
Antioxidant Applications
Ethyl oxo(quinolin-5-ylamino)acetate may also serve as an antioxidant. Quinoline derivatives have been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .
Diuretic Applications
Quinoline derivatives have been explored for their diuretic activity, which is the ability to promote the excretion of salt and water from the body. This property makes Ethyl oxo(quinolin-5-ylamino)acetate a candidate for the treatment of conditions like hypertension and edema, where fluid retention is a concern .
Mécanisme D'action
Target of Action
Ethyl oxo(quinolin-5-ylamino)acetate is a complex compound that likely interacts with multiple targets. The quinoline and indole moieties in its structure suggest potential interactions with a variety of receptors . .
Mode of Action
Quinoline and indole derivatives have been found to bind with high affinity to multiple receptors , which could lead to a variety of cellular responses. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Both quinoline and indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.
Result of Action
The molecular and cellular effects of Ethyl oxo(quinolin-5-ylamino)acetate’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with quinoline and indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have received significant attention due to their wide range of biological activities, making them valuable in drug research and development . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(quinolin-5-ylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)15-11-7-3-6-10-9(11)5-4-8-14-10/h3-8H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNBWSDVKFBGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)
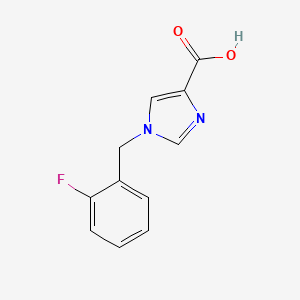
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
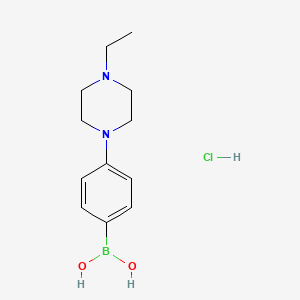
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)
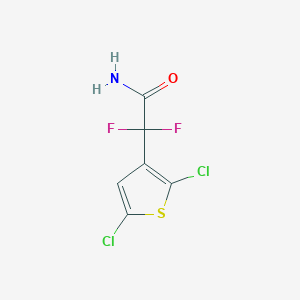
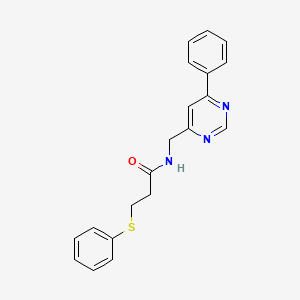

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)
